(R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
“®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chirality: The “®” prefix indicates that it is a chiral compound, meaning it has an asymmetric carbon center.
Aromatic Ring: The naphthalene ring system provides aromatic character.
Functional Groups: The chlorine (Cl) and trifluoromethyl (CF₃) groups contribute to its reactivity.
Preparation Methods
Synthetic Routes::
Resolution of Racemic Mixture: The chiral center can be resolved by separating the enantiomers using chiral chromatography or enzymatic methods.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts.
Reductive Amination: Starting from a suitable precursor, reductive amination with the amine group introduces the desired functionality.
Halogenation: Chlorination at the appropriate position yields the chloro-substituted intermediate.
Scale-Up: Industrial production typically involves large-scale reactions.
Safety Considerations: Specialized equipment and safety protocols are essential due to the use of hazardous reagents.
Chemical Reactions Analysis
Reactions::
Reduction: Reduction of the naphthalene ring can yield the tetrahydronaphthalene core.
Substitution: Chlorination occurs via electrophilic aromatic substitution.
Lithium Aluminum Hydride (LiAlH₄): For reduction.
Thionyl Chloride (SOCl₂): For chlorination.
Ammonia (NH₃): For amination.
- The main product is the “®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” itself.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drugs due to its unique structure.
Agrochemicals: Used in crop protection.
Material Science: Building blocks for novel materials.
Mechanism of Action
Biological Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Compare with other chiral amines or naphthalene derivatives.
Uniqueness: Highlight its distinctive features.
Properties
Molecular Formula |
C11H11ClF3N |
---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
(1R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |
InChI Key |
FFPBEWVAEJSPDE-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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